N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Etherification: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base.
Amidation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the quinazoline derivative with 4-ethoxyaniline in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the quinazoline ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
- N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)thio]acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide may exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, biological activity, and physical properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-18-22-17-8-6-5-7-16(17)20(23-18)26-13-19(24)21-14-9-11-15(12-10-14)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKXQVMLJHHTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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